

Physical and chemical properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

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An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** (CAS Number: 41192-84-1). Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar quinoline derivatives to offer a predictive profile. The guide details generalized experimental protocols for the synthesis and characterization of this class of compounds and explores potential biological activities and mechanisms of action based on related molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy and hydroxy substitutions also play

crucial roles in modulating the physicochemical and biological properties of the quinoline scaffold. This guide focuses on **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline**, a molecule of interest for further investigation.

Core Physical and Chemical Properties

Direct experimental data for **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** is scarce in publicly available literature. Therefore, the following tables summarize its basic identifiers and present a comparative analysis of the physical and chemical properties of closely related quinoline derivatives to provide an estimated profile.

Compound Identification

Property	Value
CAS Number	41192-84-1[1][2][3][4][5]
IUPAC Name	8-methoxy-2-(trifluoromethyl)quinolin-4-ol[1]
Molecular Formula	C ₁₁ H ₈ F ₃ NO ₂ [1][6][7]
Molecular Weight	243.18 g/mol [6][7]

Comparative Physicochemical Data of Analogous Quinolines

The following table presents experimental data for structurally similar compounds to infer the potential properties of **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline**.

Compound	CAS Number	Melting Point (°C)	Solubility	pKa
4-Hydroxy-2-(trifluoromethyl)quinoline	1701-18-4	206 - 208	Not specified	Not specified
4-Hydroxy-8-(trifluoromethyl)quinoline	23779-96-6	171 - 177	Not specified	Not specified
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline	1701-21-9	Not specified	Not specified	Not specified
8-Hydroxyquinoline	148-24-3	73 - 75	Soluble in alcohol, acetone, chloroform, benzene	~9.9 (in aqueous solution)[8]
3-(Trifluoromethyl)quinoline	25199-76-2	42 - 43	Water: 0.22 g/L	Not specified

Note: This table is for comparative purposes only. The properties of **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** may vary.

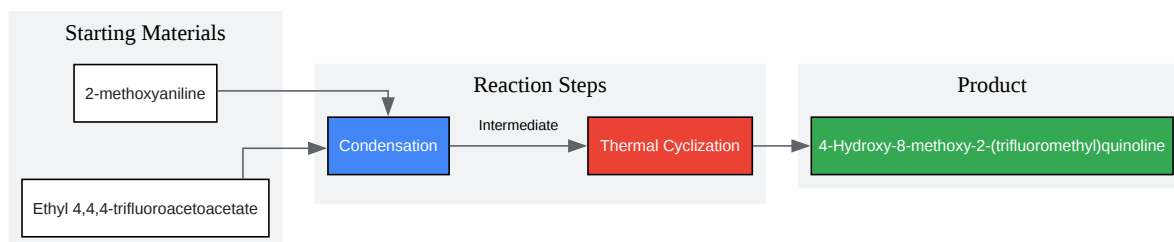
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** is not readily available, a plausible synthetic route can be derived from established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by cyclization.

Generalized Synthetic Workflow

A likely synthetic approach involves the reaction of an appropriately substituted aniline with a β -ketoester, followed by a thermal cyclization. For **4-Hydroxy-8-methoxy-2-**

(trifluoromethyl)quinoline, this would likely involve 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.



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A generalized synthetic workflow for **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline**.

Experimental Protocol for Synthesis (Generalized)

- **Condensation:** To a solution of 2-methoxyaniline in a suitable solvent (e.g., toluene or ethanol), add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate. A catalytic amount of acid (e.g., p-toluenesulfonic acid) may be added.
- **Reaction Monitoring:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- **Cyclization:** Once the condensation is complete, the intermediate is subjected to thermal cyclization. This is often achieved by heating at a high temperature (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether.
- **Work-up and Purification:** After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Protocol for Solubility Determination

A general method for determining the solubility of a compound in various solvents involves the shake-flask method.

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
- **Equilibration:** Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Centrifuge the samples to pellet the undissolved solid.
- **Quantification:** Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Protocol for pKa Determination

The pKa of a compound can be determined by potentiometric titration.

- **Sample Preparation:** Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
- **Titration:** Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Potential Biological Activity and Signaling Pathways

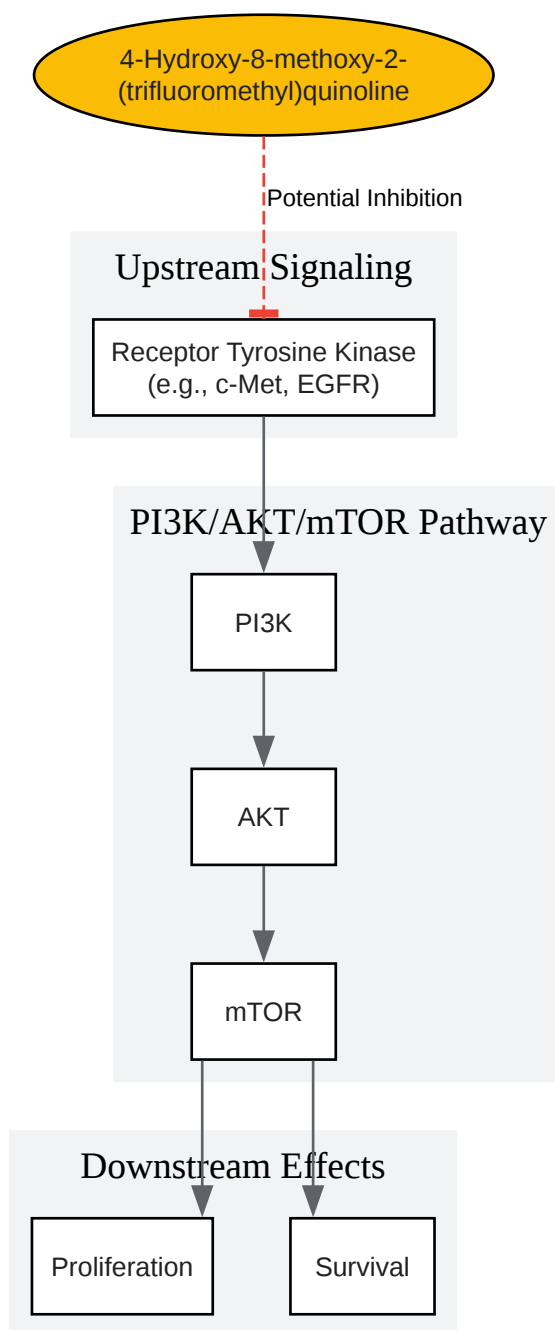
While no specific biological activity has been reported for **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline**, the quinoline scaffold is a well-known pharmacophore. The presence of the trifluoromethyl and methoxy groups suggests potential for various biological activities.

Derivatives of 8-hydroxyquinoline have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[9] The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability and cell permeability. Some quinoline derivatives have been investigated as inhibitors of various kinases, suggesting that they may interfere with cell signaling pathways involved in cell

proliferation and survival. For instance, some quinoline-based molecules have been shown to target receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[10]

Postulated Signaling Pathway Involvement

Based on the activity of related compounds, **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** could potentially act as a kinase inhibitor, possibly affecting pathways such as the PI3K/AKT/mTOR signaling cascade, which is crucial in many cancers.



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A postulated signaling pathway potentially modulated by the target compound.

Conclusion

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a chemical entity with potential for further investigation in drug discovery and development. While specific experimental data is currently limited, this guide provides a framework for its characterization based on the properties of analogous compounds and established scientific principles. The synthetic and analytical protocols outlined herein offer a starting point for researchers to produce and characterize this molecule, and the discussion on potential biological activities provides a rationale for its screening in relevant assays. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound.

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